molecular formula C16H22N6O2S2 B8046305 N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B8046305
M. Wt: 394.5 g/mol
InChI Key: PYEGDDQZRXCEEI-UHFFFAOYSA-N
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Description

N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of cyclohexyl, triazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution of a suitable cyclohexylthiol onto the triazine core.

    Attachment of the Methylbenzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the triazine ring can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S2/c1-11-7-9-13(10-8-11)26(23,24)22(25-12-5-3-2-4-6-12)16-20-14(17)19-15(18)21-16/h7-10,12H,2-6H2,1H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGDDQZRXCEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=NC(=NC(=N2)N)N)SC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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